(S)-2-Ethylpiperidin-4-one
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Overview
Description
(S)-2-Ethylpiperidin-4-one is a chiral piperidine derivative with a molecular formula of C7H13NO. This compound is of significant interest in organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and fine chemicals. The presence of the chiral center at the 2-position makes it an important building block for the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethylpiperidin-4-one can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-ethyl-4-piperidone using chiral catalysts. This method provides high enantioselectivity and yields. Another method involves the resolution of racemic 2-ethyl-4-piperidone using chiral acids or bases to separate the enantiomers.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts such as rhodium or ruthenium complexes to achieve high yields and enantioselectivity. The reaction conditions typically include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent and catalyst.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Ethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding lactam or N-oxide derivatives.
Reduction: Reduction of this compound can yield the corresponding piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives or lactams.
Reduction: Piperidine derivatives.
Substitution: N-substituted piperidines or C-substituted piperidines.
Scientific Research Applications
(S)-2-Ethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and as a precursor for agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Ethylpiperidin-4-one depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with various molecular targets such as enzymes, receptors, or ion channels. The pathways involved often include binding to the active site of enzymes or receptors, leading to inhibition or activation of their biological functions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-piperidin-4-one: Similar structure but with a methyl group instead of an ethyl group.
2-Propyl-piperidin-4-one: Similar structure but with a propyl group instead of an ethyl group.
2-Phenyl-piperidin-4-one: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
(S)-2-Ethylpiperidin-4-one is unique due to its specific chiral center and the presence of the ethyl group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Properties
IUPAC Name |
(2S)-2-ethylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-5-7(9)3-4-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEIRMLCUYRJCT-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC(=O)CCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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